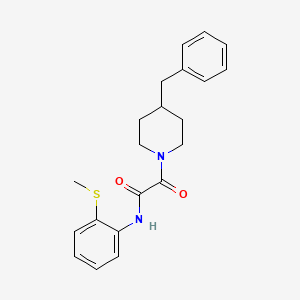

2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-26-19-10-6-5-9-18(19)22-20(24)21(25)23-13-11-17(12-14-23)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBDLWXWQZNRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The oxoacetamide moiety is then introduced via an acylation reaction, and the final step involves the attachment of the methylthio-substituted phenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxoacetamide moiety can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various halogenating agents or organometallic reagents under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. It can act as a reagent in various chemical reactions, including:

- Oxidation reactions

- Substitution reactions

These properties make it valuable for synthetic chemists looking to create new compounds or explore reaction mechanisms.

Biology

Research indicates that this compound has potential biological activities, particularly in:

- Enzyme Interaction : It is studied for its ability to interact with specific enzymes, potentially modulating their activity.

- Receptor Binding : The compound may bind to various receptors, influencing physiological responses.

Medicine

The therapeutic potential of 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is notable, particularly in the following areas:

- Anticancer Activity : Studies have shown that similar compounds exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives have demonstrated IC50 values ranging from 0.2 to 5.85 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 | 3.0 |

| Example B | A549 | 5.85 |

The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis.

Industry

In industrial applications, this compound is explored for its utility in:

- Material Development : Its unique chemical properties allow it to be used in creating new materials.

- Catalyst Formation : It can serve as a catalyst or component in catalytic processes.

Anticancer Research

A recent study evaluated the anticancer properties of compounds similar to 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide, revealing promising results against multiple cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells by inhibiting critical kinases involved in cell proliferation .

Enzyme Inhibition Studies

Another research initiative focused on the enzyme inhibitory potential of this compound and related structures. The findings indicated that it could inhibit enzymes relevant to neurodegenerative diseases, showcasing its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzyl group may facilitate binding to these targets, while the oxoacetamide moiety could play a role in the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of 2-Oxoacetamide Derivatives

The 2-oxoacetamide scaffold is common in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Key Structural Differences and Implications

Heterocyclic Moieties :

- The target compound’s 4-benzylpiperidine group distinguishes it from adamantane-indolyl (e.g., 5h, 5l) or indolyl (e.g., ) analogs. Piperidine rings enhance basicity and membrane permeability compared to bulky adamantane or planar indole systems .

- Adamantane-containing derivatives (e.g., 5h, 5l) exhibit high synthetic yields (>85%) and stability, attributed to adamantane’s rigidity .

Aromatic Substituents :

- The 2-(methylthio)phenyl group in the target compound contrasts with methoxy (5h, ), chloro (5l), or acetyl (F12016) substituents. Methylthio groups may enhance lipophilicity and metabolic stability compared to methoxy or chloro groups .

- Electron-withdrawing groups (e.g., trifluoromethyl in 5i ) could increase binding affinity in target receptors, whereas methylthio may favor hydrophobic interactions.

Synthetic Methods :

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide , often referred to as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and a methylthio-phenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

- Antinociceptive Effects : Studies indicate that derivatives of piperidine can exhibit pain-relieving properties. For instance, compounds structurally similar to 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide have shown significant antinociceptive activity in animal models, suggesting potential applications in pain management .

- Antidepressant Activity : Research has demonstrated that certain piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This activity suggests a possible role for 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide in treating depression .

- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of similar compounds against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

The mechanism by which 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide exerts its biological effects is not fully elucidated but may involve:

- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, including opioid and serotonin receptors.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thus enhancing the availability of key neurotransmitters.

- Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative damage in neuronal tissues .

Case Studies and Research Findings

A selection of recent studies provides insight into the biological activity of related compounds:

Case Study 1: Antinociceptive Effects

In a study involving rodent models, a related piperidine derivative was assessed for its antinociceptive properties. The results indicated a significant reduction in pain response compared to control groups, supporting the hypothesis that structural modifications can enhance analgesic effects .

Case Study 2: Antidepressant Activity

Another study explored the antidepressant-like effects of similar compounds in behavioral tests. The findings suggested that these compounds increased locomotor activity and reduced immobility time in forced swim tests, indicative of antidepressant activity .

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects demonstrated that compounds with similar structures could reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential therapeutic applications for neurodegenerative conditions .

Comparative Analysis

The following table summarizes the biological activities reported for various piperidine derivatives compared to 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide:

| Compound | Antinociceptive | Antidepressant | Neuroprotective |

|---|---|---|---|

| 2-(4-benzylpiperidin-1-yl)-N-(methylthio)... | Yes | Yes | Yes |

| Similar Piperidine Derivative A | Yes | No | Yes |

| Similar Piperidine Derivative B | No | Yes | No |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide?

- Methodological Answer : The compound can be synthesized via a multi-step reaction involving:

Condensation : Reacting 4-benzylpiperidine with an α-keto acid derivative (e.g., ethyl oxalyl chloride) to form the 2-oxoacetamide core.

Amide Coupling : Introducing the 2-(methylthio)phenyl group via coupling reagents like EDC/HOBt or DCC in anhydrous dichloromethane or DMF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve ≥95% purity.

- Key Parameters : Reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric control of reagents to minimize side products.

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) resolves bond angles and confirms stereochemistry. Data refinement via SHELX software .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale production?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics; avoid protic solvents to reduce hydrolysis .

- Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .

- Process Monitoring : Track reaction progress via TLC or in-situ FTIR to terminate reactions at >90% conversion.

- Yield Improvement : Optimize stoichiometry (1.2–1.5 equivalents of 2-(methylthio)aniline) and stepwise temperature ramping (0°C → RT) .

Q. How to design robust biological activity assays for this compound?

- Methodological Answer :

- In Vitro Models :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) at varying concentrations (1 nM–100 μM) .

- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations using nonlinear regression .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) to validate specificity .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Protocols : Adopt uniform assay conditions (pH 7.4, 37°C, 5% CO₂) and cell passage numbers (≤20) .

- Replicate Studies : Perform triplicate experiments across independent labs to assess reproducibility.

- Variable Analysis : Test for batch-to-batch compound variability (HPLC purity ≥98%) and solvent effects (e.g., DMSO vs. saline) .

Q. What computational modeling approaches are suitable for studying interaction mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinase domains). Validate with RMSD thresholds (<2.0 Å) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to analyze conformational stability in aqueous environments .

- QSAR Modeling : Corolate substituent electronegativity (e.g., methylthio group) with bioactivity using partial least squares regression .

Q. How to assess environmental impact and degradation pathways of this compound?

- Methodological Answer :

- Fate Studies : Use OECD 308 guidelines to measure biodegradation in water/sediment systems under aerobic/anaerobic conditions .

- Metabolite Identification : LC-QTOF-MS detects transformation products (e.g., sulfoxide derivatives from methylthio oxidation) .

- Ecotoxicity : Test acute toxicity on Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.